trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
CAS No.: 735274-98-3
Cat. No.: VC2281506
Molecular Formula: C16H17F3O3
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735274-98-3 |
|---|---|
| Molecular Formula | C16H17F3O3 |
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | (1R,2S)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)/t10-,11+/m0/s1 |
| Standard InChI Key | LDUOFKAZKGAMHJ-WDEREUQCSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is identified by the CAS Registry Number 735274-98-3 . The "trans" designation refers to the relative configuration of the substituents on the cyclohexane ring, indicating that the carboxylic acid group and the ketone-containing side chain are on opposite sides of the cyclohexane ring plane. The compound possesses several chemical identifiers that aid in its precise identification in chemical databases and scientific literature.
Table 1. Chemical Identifiers of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
| Identifier | Value |
|---|---|
| CAS Number | 735274-98-3 |
| Molecular Formula | C16H17F3O3 |
| Molecular Weight | 314.30 g/mol |
| Exact Mass | 314.11300 |
| IUPAC Name | (1R,2S)-2-(2-oxo-2-(2-(trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid |
| Alternative Names | Cyclohexanecarboxylic acid, 2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-, (1R,2S)-rel- |
| HS Code | 2918300090 |
The stereochemical designation (1R,2S) indicates the absolute configuration of the two stereogenic centers in the molecule, providing precise information about the three-dimensional arrangement of the substituents .
Structural Features
The molecular structure of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid comprises several key structural elements that define its chemical behavior and potential applications. The compound features a cyclohexane ring in the chair conformation with a carboxylic acid group at position 1 and an ethyl bridge connected to a ketone functional group at position 2. The ketone is further connected to a phenyl ring that bears a trifluoromethyl (-CF3) group at the ortho position .
Related Compounds
Several structurally related compounds provide valuable context for understanding the properties and potential applications of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid. These include:
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Trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS: 735275-00-0) - This compound has the trifluoromethyl group at the para position on the phenyl ring rather than the ortho position .
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Cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS: 736136-51-9) - This analog features a cis configuration on the cyclohexane ring (substituents on the same side) and the trifluoromethyl group at the meta position of the phenyl ring .
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Trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid (CAS: 27866-86-0) - This related compound lacks the trifluoromethyl group on the phenyl ring entirely, providing a non-fluorinated comparative structure .
These structural variations—including different positions of the trifluoromethyl group and stereochemical arrangements on the cyclohexane ring—likely result in different physical properties, chemical reactivities, and potential biological activities. Such differences are valuable for structure-activity relationship studies in medicinal chemistry and materials science applications.
Physical and Chemical Properties
Physical Constants
The available physical and chemical properties of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid are summarized in the following table:
Table 2. Physical and Chemical Properties of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Density | 1.261 g/cm³ |
| Boiling Point | 430.9°C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 214.4°C |
| LogP | 4.16920 |
| PSA (Polar Surface Area) | 54.37000 |
| Index of Refraction | 1.498 |
The relatively high LogP value of 4.16920 indicates significant lipophilicity, suggesting good permeability through cell membranes but potentially poor water solubility . This property is particularly relevant in pharmaceutical applications where lipophilicity influences drug absorption, distribution, metabolism, and excretion (ADME) characteristics. The moderate polar surface area (PSA) of 54.37000 suggests a balance between hydrophilicity and lipophilicity, which may affect its pharmacokinetic properties in biological systems .
The high boiling point (430.9°C) and flash point (214.4°C) indicate low volatility and reduced flammability hazards under normal conditions . These properties are important considerations for handling and storage of the compound in laboratory and industrial settings.
Chemical Reactivity
The chemical reactivity of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid can be predicted based on its functional groups and structural features:
The interplay between these functional groups creates a complex reactivity profile that could be exploited in various synthetic applications and structure-activity relationship studies.
Applications and Significance
Industrial Relevance
The industrial relevance of trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid can be inferred from its classification and commercial availability:
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The HS Code 2918300090 identifies this compound under "other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacid" , indicating its categorization for commercial and regulatory purposes.
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Potential industrial applications might include:
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Intermediate in the synthesis of active pharmaceutical ingredients
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Building block for agrochemicals such as pesticides or herbicides
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Component in specialty chemicals for various industrial processes
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Precursor for high-performance materials where fluorinated compounds offer advantageous properties
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The presence of the trifluoromethyl group is particularly significant in industrial applications as fluorinated compounds often exhibit:
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Enhanced thermal and chemical stability
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Unique surface properties (e.g., water and oil repellency)
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Altered electronic properties beneficial in certain applications
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Increased lipophilicity and metabolic stability in bioactive compounds
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The commercial availability from multiple suppliers suggests ongoing industrial interest in this compound, likely for specialized applications that benefit from its unique structural features.
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